molecular formula C14H28N2O2 B2796046 tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate CAS No. 1630815-58-5

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate

Cat. No.: B2796046
CAS No.: 1630815-58-5
M. Wt: 256.39
InChI Key: YTQAXOJHSREFSY-AWEZNQCLSA-N
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Description

Tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with an aminomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Addition of the Tert-butyl Ester: The tert-butyl ester is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to form stable complexes with biological targets makes it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The tert-butyl ester group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate: Unique due to its specific substitution pattern.

    tert-Butyl (2S)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate: Similar structure but different stereochemistry.

    tert-Butyl (2R)-2-(aminomethyl)-2-(2-ethylpropyl)pyrrolidine-1-carboxylate: Similar structure with a different alkyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)9-14(10-15)7-6-8-16(14)12(17)18-13(3,4)5/h11H,6-10,15H2,1-5H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQAXOJHSREFSY-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@]1(CCCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115533
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-58-5
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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